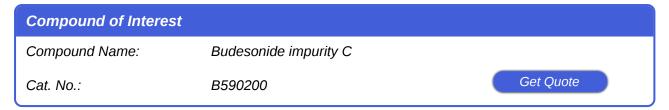


Technical Guide: Spectroscopic and Analytical Profile of Budesonide Impurity C

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For Researchers, Scientists, and Drug Development Professionals

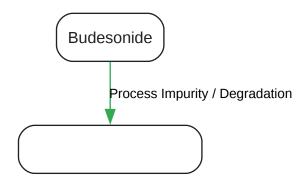
This technical guide provides a comprehensive overview of the available spectroscopic and analytical data for **Budesonide Impurity C**. Due to the limited availability of public domain experimental spectra, this guide combines established structural information with theoretical spectroscopic data to serve as a valuable resource for researchers in pharmaceutical development and quality control.

Introduction to Budesonide Impurity C

Budesonide Impurity C is recognized as a process-related impurity and potential degradation product of Budesonide, a potent glucocorticoid used in the treatment of asthma and other inflammatory conditions. Its formal chemical name is $16\alpha,17$ -[(1RS)-Butylidenebis(oxy)]-11 β -hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione.[1][2][3] The presence and quantity of this impurity are critical quality attributes that must be monitored and controlled during the manufacturing and storage of Budesonide.

The structural relationship between Budesonide and **Budesonide Impurity C** is illustrated in the diagram below.





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Figure 1: Relationship of Budesonide to Impurity C.

Physicochemical Properties

A summary of the key physicochemical properties of **Budesonide Impurity C** is provided in the table below.

Property	Value	References
Chemical Name	16α,17-[(1RS)- Butylidenebis(oxy)]-11β- hydroxy-17-(hydroxymethyl)-D- homoandrosta-1,4-diene- 3,17a-dione	[1][2][3]
CAS Number	1040085-99-1	[1][2][3]
Molecular Formula	C25H34O6	[1][3]
Molecular Weight	430.53 g/mol	[3][4]

Spectroscopic Data (Theoretical)

While specific experimental spectra for **Budesonide Impurity C** are not publicly available, the following tables present theoretical data based on its known chemical structure. This information can be used as a reference for the identification and characterization of this impurity.

Mass Spectrometry (MS)



Ionization Mode	Expected m/z	Interpretation
ESI+	431.2377	[M+H] ⁺
ESI+	453.2196	[M+Na] ⁺
ESI+	469.1936	[M+K] ⁺

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3450	O-H Stretch (Alcohol)
~2960, ~2870	C-H Stretch (Alkyl)
~1725	C=O Stretch (Ketone, D-homo ring)
~1660	C=O Stretch (α,β-unsaturated ketone)
~1620, ~1600	C=C Stretch (Diene)
~1100	C-O Stretch (Acetal, Alcohol)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted Chemical Shifts in CDCl₃)



Proton	Predicted Chemical Shift (ppm)	Multiplicity
H-1	~7.3	d
H-2	~6.2	dd
H-4	~6.1	S
H-11	~4.4	m
H-16	~4.9	m
CH ₂ (hydroxymethyl)	~3.8, ~3.6	d, d
CH (acetal)	~4.8	t
CH₃ (angular)	~1.4, ~0.9	S, S
Butyl Chain Protons	~2.2, ~1.6, ~1.4, ~0.9	m, m, m, t

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted Chemical Shifts in CDCl₃)



Carbon	Predicted Chemical Shift (ppm)
C-3	~186
C-17a	~210
C-5	~155
C-1	~153
C-2	~128
C-4	~124
C-17	~98
C-16	~83
C-11	~70
CH ₂ (hydroxymethyl)	~65
C-10, C-13	~43, ~48
Acetal Carbon	~104
Butyl Chain Carbons	~37, ~20, ~14

Experimental Protocols

The following are generalized experimental protocols for the analysis of Budesonide and its impurities. These can be adapted for the specific analysis of **Budesonide Impurity C**.

High-Performance Liquid Chromatography (HPLC)

Column: C18, 5 μm, 4.6 x 250 mm

• Mobile Phase: A mixture of acetonitrile and a pH 3.2 phosphate buffer (e.g., 55:45 v/v).[5]

Flow Rate: 1.0 mL/min[5]

• Detection: UV at 244 nm[5]



Injection Volume: 20 μL

• Column Temperature: 30 °C

Mass Spectrometry (MS)

- Instrument: A triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode is typically used for steroids.
- Source Parameters: Optimized for the specific instrument, but typical values include a capillary voltage of 3-4 kV and a source temperature of 120-150 °C.
- Data Acquisition: Full scan mode to identify the molecular ion and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
- Experiments: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments for full structural elucidation.

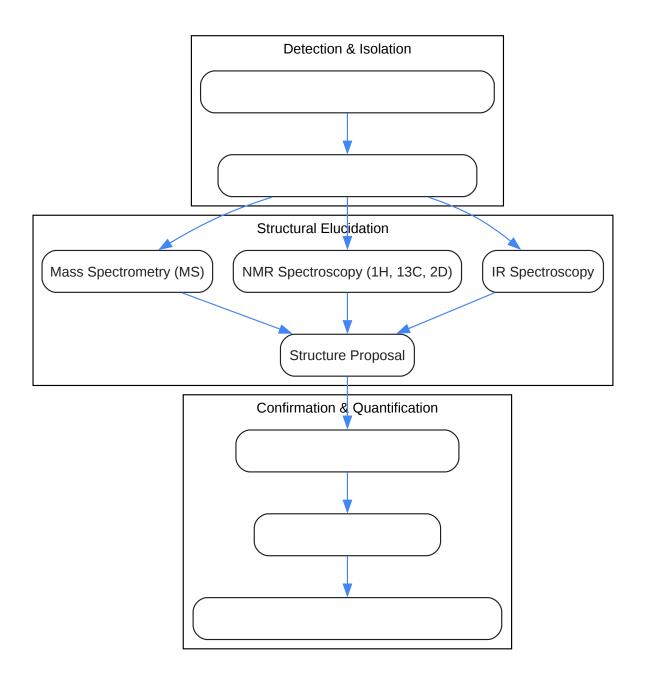
Infrared (IR) Spectroscopy

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Typically scanned from 4000 to 400 cm⁻¹.

Workflow for Impurity Identification



The general workflow for the identification and characterization of an unknown impurity such as **Budesonide Impurity C** is outlined below.



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Figure 2: General workflow for impurity identification.



Conclusion

This technical guide provides a foundational understanding of **Budesonide Impurity C** for researchers and professionals in the pharmaceutical industry. While experimental spectroscopic data is not widely published, the theoretical data and generalized analytical methods presented here offer a strong starting point for the identification, characterization, and quantification of this critical impurity. For definitive identification, it is recommended to obtain a certified reference standard of **Budesonide Impurity C**.

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